4-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene
Description
4-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene is a structurally complex polycyclic compound featuring a naphthalene core fused with a strained cyclopropane ring and a methoxy substituent. The cyclopropane moiety introduces significant ring strain, which may enhance reactivity in certain chemical transformations, while the methoxy group at the 4-position likely modulates electronic properties, such as electron donation to the aromatic system. For instance, the use of propargyl bromide for alkoxy group installation (as in ) or acid-catalyzed condensation (as in ) could be adapted for its synthesis .
Properties
IUPAC Name |
4-methoxy-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-12-9-4-2-3-8-7(9)5-6-10-11(8)13-10/h2-4,10-11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKWXFIECUNEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC3C2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538833 | |
| Record name | 4-Methoxy-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95838-85-0 | |
| Record name | 4-Methoxy-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Adaptations
- Substrate Preparation : 4-Methoxy-1,2-dihydronaphthalene is synthesized via catalytic hydrogenation of 4-methoxynaphthalene or through Friedel-Crafts alkylation of methoxy-substituted benzene derivatives.
- Epoxidation : The double bond in 1,2-dihydronaphthalene undergoes stereoselective epoxidation. DPPA acts as a Lewis acid catalyst, polarizing the peroxide bond in H₂O₂ to facilitate electrophilic oxygen transfer.
- Cyclopropane Formation : Ring strain in the epoxide intermediate induces rearrangement, forming the fused cyclopropane-oxabicyclic system.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | -5°C |
| Reaction Time | 20 hours |
| Yield (Parent Compound) | 99.7% |
| Solvent | Tetrahydrofuran (THF) |
For the 4-methoxy derivative, analogous conditions are applied, with the methoxy group introduced either prior to or during dihydronaphthalene synthesis. Regioselectivity challenges may arise due to electronic effects of the methoxy group, necessitating optimized stoichiometry.
Cyclopropanation via Aryne Intermediates
Kobayashi’s aryne precursor methodology offers an alternative pathway. o-Silylaryl triflates, such as 2-(trimethylsilyl)phenyl triflate, generate arynes upon fluoride-induced desilylation, which undergo [2+1] cycloaddition with carbonyl groups to form cyclopropane rings.
Application to Target Compound
- Aryne Generation : 4-Methoxy-substituted o-silylaryl triflates are prepared via directed ortho-lithiation of methoxybenzene derivatives, followed by silylation and triflation.
- Cycloaddition : The aryne reacts with ketones or aldehydes under mild conditions (e.g., -78°C), forming the oxabicyclic core. For example, reaction with formaldehyde yields the cyclopropane-oxirane fused system.
Key Data :
| Parameter | Value |
|---|---|
| Aryne Precursor | 4-Methoxy-2-(TMS)phenyl triflate |
| Cycloaddition Partner | Formaldehyde |
| Temperature | -78°C |
| Yield (Model System) | 72–85% |
This method enables precise functionalization at the 4-position but requires stringent control over aryne reactivity to avoid polymerization.
Ring-Opening and Cyclization Using Pyranones
Goel et al. reported a novel approach employing 2-pyranones and 7-oxa-bicyclo[4.1.0]heptan-2-one under basic conditions. The reaction proceeds via nucleophilic ring-opening of the bicyclic ketone, followed by intramolecular cyclization.
Synthetic Protocol
- Substrate Synthesis : 4-Methoxy-2-pyranone is prepared via Claisen condensation of methyl acetoacetate with methoxy-substituted benzaldehydes.
- Reaction with Bicyclic Ketone : In the presence of sodium hydride (NaH), the pyranone attacks the strained cyclopropane in 7-oxa-bicyclo[4.1.0]heptan-2-one, leading to ring expansion and formation of the target scaffold.
Key Data :
| Parameter | Value |
|---|---|
| Base | Sodium hydride (NaH) |
| Solvent | Dimethylformamide (DMF) |
| Yield (Analogous System) | 65–78% |
This method is advantageous for introducing diverse substituents but requires optimization to mitigate side reactions from the labile bicyclic ketone.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium hydride, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .
Scientific Research Applications
4-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Electronic and Steric Considerations
- Methoxy vs. Propargyloxy Groups : The methoxy group in the target compound is an electron-donating substituent, activating the naphthalene ring toward electrophilic aromatic substitution. In contrast, the propargyloxy group in (prop-2-yn-1-yloxy)naphthalene introduces alkyne functionality, enabling click chemistry applications .
- Cyclopropane vs. Benzoyl Substituents : The strained cyclopropane in the target compound contrasts sharply with the planar, electron-withdrawing 4-chlorobenzoyl group in 3-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene. The latter reduces ring reactivity due to steric hindrance and electronic deactivation .
Reactivity and Stability
- Thermal Stability : Methoxy-substituted naphthalenes (e.g., ’s compound) typically exhibit high thermal stability (>200°C), whereas cyclopropane-containing systems may decompose at lower temperatures due to strain .
Bioactivity Potential
The cyclopropane moiety, seen in some marine natural products, could enhance bioactivity via unique target interactions .
Biological Activity
4-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene is a complex organic compound notable for its unique structural features, including a methoxy group and a cyclopropa[a]naphthalene core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.
- Molecular Formula : C₁₁H₁₂O₂
- Molecular Weight : 176.22 g/mol
- CAS Number : 95838-85-0
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from naphthalene derivatives. A common method includes cyclization under specific conditions followed by methylation using methyl iodide in the presence of a base.
Anticancer Properties
Recent studies have highlighted the anticancer potential of naphthoquinone derivatives, which share structural similarities with this compound. These compounds have been shown to induce apoptosis in various cancer cell lines by interacting with key molecular pathways:
- Mechanism of Action : The compound may inhibit critical signaling pathways such as NF-κB and p53, leading to apoptosis in cancer cells .
- Case Study : In vitro studies demonstrated that compounds similar to this compound exhibited selective cytotoxicity against non-small cell lung cancer (NSCLC) cell lines with IC₅₀ values ranging from 5.8 µM to 20.6 µM .
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Compound 9 | 5.8 | A549 |
| Compound 16 | 20.6 | A549 |
| Control | - | Vero (non-cancerous) |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has been reported to exhibit significant activity against various microbial strains:
- Mechanism : The antimicrobial effect may be attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Research Applications
This compound is utilized in several research domains:
- Medicinal Chemistry : As a lead compound for developing new anticancer agents.
- Pharmaceutical Industry : Investigated for potential therapeutic applications due to its unique structural characteristics.
- Chemical Research : Employed as a building block in synthesizing more complex organic molecules.
Q & A
Q. What are the recommended synthetic routes for 4-methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves Friedel-Crafts acylation or cyclopropanation of methoxy-substituted naphthalene derivatives. For example, phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MsOH) at 60°C can facilitate cyclopropane ring formation via acid-catalyzed intramolecular reactions. Purification via recrystallization (e.g., ethanol) typically yields ~56% isolated product . Optimize yields by controlling reaction time (8–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1.1 for naphthalene:acylating agent). Monitor progress with TLC (n-hexane:ethyl acetate, 9:1) .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze methoxy (δ 3.8–4.0 ppm) and cyclopropane proton signals (δ 1.5–2.5 ppm).
- GC-MS : Confirm molecular ion peaks (e.g., m/z 204 for C₁₅H₂₄ derivatives) and fragmentation patterns .
- X-ray crystallography : Resolve stereochemistry of the cyclopropane ring and methoxy orientation (e.g., compare with 2,7-dimethoxy-naphthalene derivatives) .
Q. What in vitro or in vivo models are suitable for preliminary toxicity screening?
- Methodological Answer : Follow the inclusion criteria from systematic toxicology reviews (Table 1):
| Model | Exposure Route | Key Endpoints |
|---|---|---|
| Rodents (rats/mice) | Inhalation/Oral | Hepatic, renal, respiratory effects |
| Human cell lines | Dermal | Cytotoxicity, oxidative stress |
Prioritize studies assessing hepatic cytochrome P450 activity and glutathione depletion, as naphthalene derivatives often target metabolic pathways .
Q. How can researchers assess the biological activity of this compound in enzymatic systems?
- Methodological Answer : Use 4-methoxy-naphthalene as a substrate for cytochrome c peroxidase (CcP) assays. Monitor enzymatic activity via UV-Vis spectroscopy (λ = 418 nm for heme oxidation states). Pre-incubate with NADPH to simulate metabolic activation .
Advanced Research Questions
Q. What strategies resolve stereochemical ambiguities in cyclopropane-containing naphthalene derivatives?
- Methodological Answer :
- Chiral chromatography : Use HPLC with a Chiralpak® column (e.g., AD-H) and isocratic elution (n-hexane:isopropanol, 90:10) to separate enantiomers .
- Computational modeling : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., Gaussian 16, B3LYP/6-31G* basis set) .
Q. How do metabolic pathways differ between mammalian and insect models for this compound?
- Methodological Answer :
- In vitro microsomal assays : Compare hepatic (rat) and insect (Spodoptera frugiperda Sf9) microsomes. Quantify metabolites via LC-MS/MS.
- Key metabolites : Epoxide intermediates and dihydrodiol derivatives. Insect models often show reduced glutathione conjugation capacity, leading to higher oxidative stress .
Q. How should conflicting toxicity data from epidemiological vs. animal studies be analyzed?
- Methodological Answer : Apply weight-of-evidence (WoE) frameworks:
- Epidemiological data : Adjust for confounders (e.g., smoking status, co-exposures) using multivariate regression.
- Animal data : Assess dose-response consistency across species (e.g., benchmark dose modeling).
- Mechanistic plausibility : Validate findings with in vitro genotoxicity assays (e.g., Ames test, Comet assay) .
Q. What computational tools predict environmental persistence and bioaccumulation potential?
- Methodological Answer : Use EPI Suite™ or QSAR models:
- LogP : Estimate hydrophobicity (e.g., 3.5–4.0 for methoxy-naphthalenes).
- Biodegradation : Apply CATABOL or BIOWIN algorithms. Cyclopropane rings typically reduce biodegradability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
